Methylenebis(aspidinol)
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Overview
Description
Methylenebis(aspidinol) is a synthetic compound derived from aspidinol, a natural product extracted from the rhizomes of the fern Dryopteris fragrans (L.) Schott. Aspidinol and its derivatives have been studied for their potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methylenebis(aspidinol) typically involves the reaction of aspidinol with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming a methylene bridge between two aspidinol molecules. The reaction conditions often include the use of ethanol as a solvent and acetic acid as a catalyst, with the reaction mixture being refluxed for several hours .
Industrial Production Methods: Industrial production of methylenebis(aspidinol) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methylenebis(aspidinol) undergoes various chemical reactions, including:
Oxidation: Methylenebis(aspidinol) can be oxidized to form quinone derivatives, which are known for their biological activity.
Reduction: Reduction reactions can convert methylenebis(aspidinol) to its corresponding alcohol derivatives.
Substitution: Methylenebis(aspidinol) can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and bases (e.g., sodium hydroxide) are employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or hydroxylated derivatives.
Scientific Research Applications
Methylenebis(aspidinol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Methylenebis(aspidinol) is used in the development of antimicrobial coatings and materials.
Mechanism of Action
The antibacterial activity of methylenebis(aspidinol) is primarily due to its ability to inhibit the formation of ribosomes in bacterial cells, thereby preventing protein synthesis . Additionally, it interferes with amino acid synthesis and reduces the production of virulence factors, contributing to its bactericidal effects . The compound’s ability to permeate cellular membranes allows it to target intracellular bacteria effectively.
Comparison with Similar Compounds
Aspidinol: A natural product with antibacterial properties.
Aspidin BB: Known for its strong antibacterial activity against Propionibacterium acnes.
Flavaspidin: Another phloroglucinol derivative with potential medicinal applications.
Properties
CAS No. |
5377-72-0 |
---|---|
Molecular Formula |
C25H32O8 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
1-[3-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]butan-1-one |
InChI |
InChI=1S/C25H32O8/c1-7-9-16(26)18-20(28)12(3)24(32-5)14(22(18)30)11-15-23(31)19(17(27)10-8-2)21(29)13(4)25(15)33-6/h28-31H,7-11H2,1-6H3 |
InChI Key |
KSPJWSCWSGSJRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)C)OC)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O |
Origin of Product |
United States |
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